Trimethylsilyl 2-pyridinecarboxylate
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Overview
Description
Trimethylsilyl 2-pyridinecarboxylate is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a 2-pyridinecarboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethylsilyl 2-pyridinecarboxylate typically involves the reaction of 2-pyridinecarboxylic acid with a trimethylsilylating agent such as trimethylsilyl chloride in the presence of a base like triethylamine. The reaction is usually carried out in an anhydrous solvent such as dichloromethane or tetrahydrofuran under inert atmosphere conditions to prevent moisture from interfering with the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the desired product on a larger scale.
Chemical Reactions Analysis
Types of Reactions
Trimethylsilyl 2-pyridinecarboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under suitable conditions.
Hydrolysis: The compound can be hydrolyzed to yield 2-pyridinecarboxylic acid and trimethylsilanol.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it acts as a nucleophile.
Common Reagents and Conditions
Substitution Reactions: Reagents such as halides or other electrophiles can be used in the presence of a base.
Hydrolysis: Typically carried out in the presence of water or aqueous acid.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used under mild conditions.
Major Products Formed
Substitution Reactions: Various substituted pyridinecarboxylates.
Hydrolysis: 2-pyridinecarboxylic acid and trimethylsilanol.
Coupling Reactions: Coupled products with aryl or alkyl groups.
Scientific Research Applications
Trimethylsilyl 2-pyridinecarboxylate has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Catalysis: It can act as a ligand in catalytic reactions, enhancing the reactivity and selectivity of catalysts.
Material Science: The compound is used in the preparation of functionalized materials with specific properties.
Pharmaceutical Research: It is explored for its potential in drug development and medicinal chemistry.
Mechanism of Action
The mechanism of action of Trimethylsilyl 2-pyridinecarboxylate involves its ability to act as a nucleophile or electrophile depending on the reaction conditions. The trimethylsilyl group can stabilize reactive intermediates, facilitating various chemical transformations. The pyridine ring can coordinate with metal centers, making it useful in catalytic processes .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl Chloride: Used for silylation reactions but lacks the pyridine moiety.
2-Pyridinecarboxylic Acid: Similar structure but without the trimethylsilyl group.
Trimethylsilyl Acetylene: Contains a trimethylsilyl group but different reactivity due to the acetylene moiety.
Uniqueness
Trimethylsilyl 2-pyridinecarboxylate is unique due to the combination of the trimethylsilyl group and the pyridine ring, which imparts distinct reactivity and coordination properties. This makes it versatile in various chemical reactions and applications.
Properties
IUPAC Name |
trimethylsilyl pyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2Si/c1-13(2,3)12-9(11)8-6-4-5-7-10-8/h4-7H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGLHHAHWDNTEJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC(=O)C1=CC=CC=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70336227 |
Source
|
Record name | Trimethylsilyl 2-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70336227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17881-49-1 |
Source
|
Record name | Trimethylsilyl 2-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70336227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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